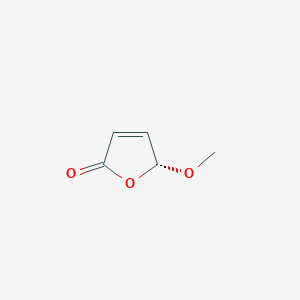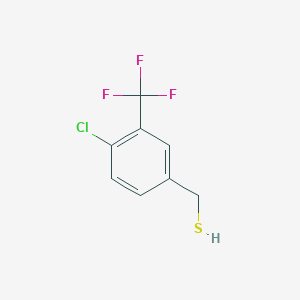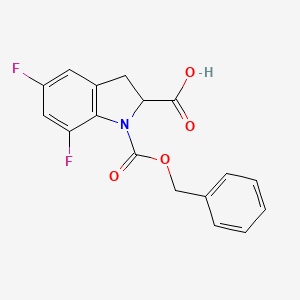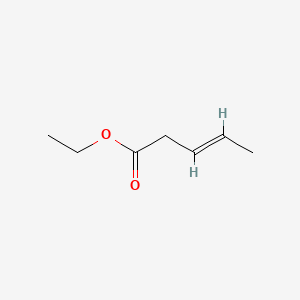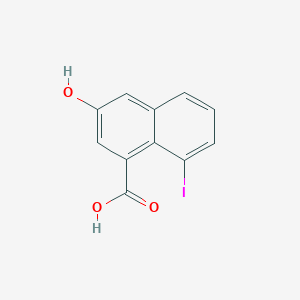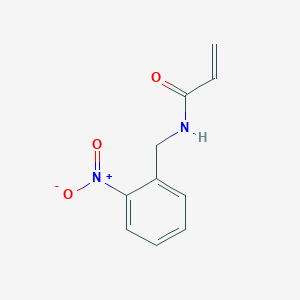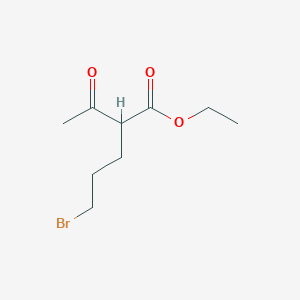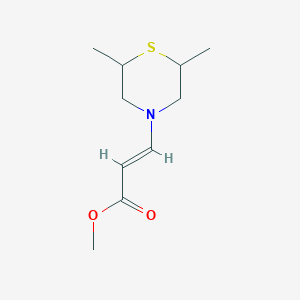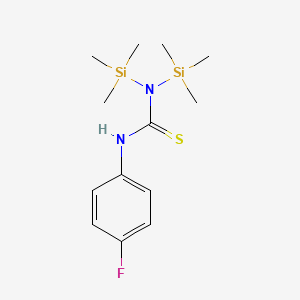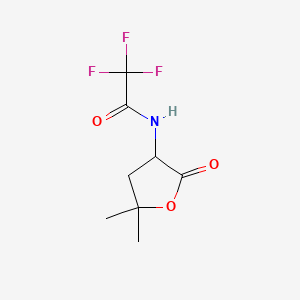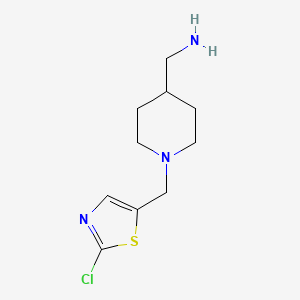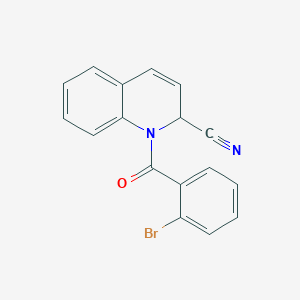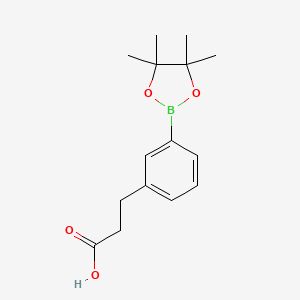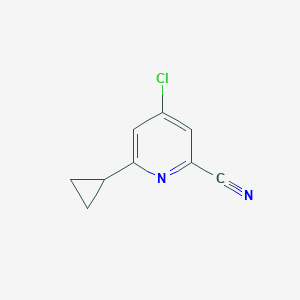![molecular formula C21H19F27INO3 B12840693 Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide CAS No. 94159-76-9](/img/structure/B12840693.png)
Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various scientific and industrial applications due to its surfactant properties and ability to interact with biological membranes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide** typically involves a multi-step process. The initial step often includes the preparation of the fluorinated alkyl chain through a series of fluorination reactions. This is followed by the introduction of the hydroxyethyl groups and the methyl group through nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl iodide to form the ammonium iodide salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ammonium group, potentially converting it back to the amine form.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Surfactant: Due to its amphiphilic nature, it is used as a surfactant in various chemical formulations.
Catalysis: It can act as a phase-transfer catalyst in organic synthesis.
Biology:
Membrane Studies: Its interaction with lipid bilayers makes it useful in studying membrane dynamics and permeability.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to penetrate biological membranes.
Medicine:
Antimicrobial Agent: Its structure allows it to disrupt microbial cell membranes, making it a potential antimicrobial agent.
Diagnostic Imaging: Fluorinated compounds are often used in imaging techniques like MRI.
Industry:
Coatings: Used in the formulation of hydrophobic coatings.
Electronics: Its stability and insulating properties make it suitable for use in electronic components.
作用機序
The compound exerts its effects primarily through its interaction with lipid membranes. The fluorinated alkyl chain inserts into the lipid bilayer, disrupting its structure and increasing permeability. This can lead to cell lysis in microbial cells or enhanced drug delivery in therapeutic applications. The hydroxyethyl groups facilitate hydrogen bonding, further stabilizing its interaction with biological membranes.
類似化合物との比較
Bis(2-hydroxyethyl)dimethylammonium chloride: Similar structure but lacks the extensive fluorination, resulting in different hydrophobic properties.
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with a shorter alkyl chain and no fluorination.
Uniqueness: The extensive fluorination in Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide imparts unique hydrophobic and chemical stability properties, making it particularly useful in applications requiring robust and stable surfactants or antimicrobial agents.
This compound’s unique combination of hydrophobicity, chemical stability, and biological activity makes it a valuable tool in various scientific and industrial fields.
特性
CAS番号 |
94159-76-9 |
|---|---|
分子式 |
C21H19F27INO3 |
分子量 |
973.2 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]azanium;iodide |
InChI |
InChI=1S/C21H19F27NO3.HI/c1-49(2-4-50,3-5-51)7-8(52)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48;/h8,50-52H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
QQRRNNJXDYEDNO-UHFFFAOYSA-M |
正規SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


